molecular formula C20H25BO3 B8083762 4,4,5,5-Tetramethyl-2-(3-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8083762
M. Wt: 324.2 g/mol
InChI Key: INJZJGPJFDRBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(3-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. The presence of the o-tolyloxy group further enhances its chemical properties, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-((o-tolyloxy)methyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds under inert atmosphere.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Various organoboron compounds depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing drugs and as a tool in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron-containing biomolecules.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • **4,4,5,5-Tetramethyl-2-

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[(2-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-9-6-7-12-18(15)22-14-16-10-8-11-17(13-16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJZJGPJFDRBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.